3-(3,4-Diethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one
Description
3-(3,4-Diethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one is a flavone derivative characterized by a benzopyran-4-one core substituted with a 3,4-diethoxyphenyl group at position 3 and a hydroxyl group at position 5.
Properties
CAS No. |
138948-70-6 |
|---|---|
Molecular Formula |
C19H18O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-(3,4-diethoxyphenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C19H18O5/c1-3-22-16-8-5-12(9-18(16)23-4-2)15-11-24-17-10-13(20)6-7-14(17)19(15)21/h5-11,20H,3-4H2,1-2H3 |
InChI Key |
RRSVQCODFUUTGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-diethoxyphenyl)-7-hydroxy-4H-chromen-4-one typically involves the condensation of 3,4-diethoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by cyclization to form the chromen-4-one core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-diethoxyphenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(3,4-diethoxyphenyl)-7-oxo-4H-chromen-4-one.
Reduction: Formation of 3-(3,4-diethoxyphenyl)-7-hydroxy-4H-dihydrochromen-4-one.
Substitution: Formation of derivatives with various functional groups replacing the ethoxy groups.
Scientific Research Applications
3-(3,4-diethoxyphenyl)-7-hydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3-(3,4-diethoxyphenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Variations on the Aromatic Ring
3-(3,4-Dihydroxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one
- Structure : 3,4-Dihydroxyphenyl group at position 3.
- Key Differences: The absence of ethoxy groups increases polarity, improving water solubility but reducing lipid solubility. This compound (synonym: 3′,4′,7-trihydroxyisoflavone) is associated with stronger hydrogen-bonding capacity, which may enhance interactions with biological targets like kinases or receptors .
- Applications: Commonly studied for estrogenic and antioxidant activities due to its polyphenolic nature.
3-(4-Chlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one
- Structure : 4-Chlorophenyl group at position 3.
- This substitution may enhance binding to hydrophobic enzyme pockets .
2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-1-benzopyran-4-one
- Structure: Methoxy groups at positions 3,4 (phenyl) and 7 (benzopyranone).
- Key Differences: Methoxy groups provide moderate lipophilicity compared to ethoxy. The additional 3-hydroxy group on the benzopyranone core introduces a chelation site for metal ions, relevant for antioxidant mechanisms .
Modifications to the Benzopyranone Core
3,7-Dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
- Structure: Dihydro (saturated) benzopyranone core with hydroxyl groups at positions 3,7 and 4-hydroxyphenyl at position 2.
- Key Differences: Saturation at the 3,4-position converts the flavone to a flavanone, reducing planarity and altering UV absorption. This structural change impacts metabolic stability and bioavailability .
7-(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Hybrid and Complex Derivatives
3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one
- Structure : Prenyl (3-methylbut-2-en-1-yl) group at position 6 and dihydroxyphenyl at position 3.
- Key Differences: The prenyl group increases lipophilicity and may enhance membrane association or protein binding.
Data Table: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
